BenchChemオンラインストアへようこそ!

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Eosinophil Peroxidase EPX Inhibition Peroxidase Inhibitor Screening

This halogenated N-aryl-2-phenoxyacetamide is a validated EPX inhibitor (IC50 360 nM, 117-fold selectivity vs MPO). Its unique 3-bromo-4-chloro anilide and 4-ethylphenoxy motifs create distinct electronic/steric profiles absent in mono-halogenated, dichloro, or methoxy analogs. Documented purity (≥95%) across multiple vendors, traceable database IDs (CHEMBL4790231, BDBM50554035), and a published bromination assay protocol ensure reproducible SAR expansion. Choose this characterized compound over unverified single-source analogs for reliable peroxidase selectivity profiling.

Molecular Formula C16H15BrClNO2
Molecular Weight 368.7 g/mol
CAS No. 527746-29-8
Cat. No. B3060559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
CAS527746-29-8
Molecular FormulaC16H15BrClNO2
Molecular Weight368.7 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20)
InChIKeyNNFFSCHJSNMZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide (CAS 527746-29-8): Chemical Class and Baseline Properties for Research Procurement


N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide (CAS 527746-29-8; molecular formula C16H15BrClNO2; molecular weight 368.65–368.7 g/mol) is a synthetic halogenated acetamide derivative containing a 3-bromo-4-chlorophenyl moiety linked via an amide bond to a 2-(4-ethylphenoxy)acetyl group . The compound belongs to the broader class of N-aryl-2-phenoxyacetamides, which are commonly employed as screening compounds and building blocks in medicinal chemistry and chemical biology . The dual halogen substitution pattern (Br at position 3, Cl at position 4 on the phenyl ring) confers distinct electronic and steric properties that influence reactivity and biological target engagement relative to mono-halogenated or non-halogenated analogs . The 4-ethylphenoxy substituent contributes to lipophilicity and membrane penetration potential, which is a key differentiator versus analogs bearing polar or unsubstituted phenoxy groups .

Why N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide Cannot Be Arbitrarily Substituted: Structural and Activity Basis


Within the N-aryl-2-phenoxyacetamide class, seemingly minor structural modifications produce substantial changes in both target engagement profiles and physicochemical properties. The specific 3-bromo-4-chloro substitution pattern on the anilide ring generates a unique combination of electron-withdrawing effects and steric bulk that is not replicated by compounds bearing only chlorine (e.g., 4-chloro analogs) or bromine alone, nor by 3,4-dichloro derivatives, which exhibit different halogen bonding propensities and metabolic stability profiles . The 4-ethylphenoxy group differentiates this compound from analogs with methoxy, unsubstituted phenoxy, or methylphenoxy substituents—each variation altering lipophilicity, metabolic liability, and target-binding complementarity . Direct substitution with a structurally similar compound (e.g., N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide) would be inappropriate because the reported biological activities diverge significantly: the ethylphenoxy-bearing target compound demonstrates EPX (eosinophil peroxidase) inhibitory activity with an IC50 of 360 nM [1], whereas the methoxyphenyl analog is noted for antimicrobial activity —activities that cannot be assumed transferable between scaffolds. These compound-specific differences underscore why procurement decisions must be guided by actual activity data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide (CAS 527746-29-8) Versus Closest Analogs


EPX Inhibitory Potency: Target Compound (IC50 = 360 nM) Versus Class Baseline and MPO Activity Context

The target compound demonstrates measurable inhibition of human eosinophil peroxidase (EPX) with an IC50 value of 360 nM in a biochemical bromination assay [1][2]. While direct head-to-head comparative data for close structural analogs against EPX are not publicly available, this represents a specific, quantifiable activity anchor that distinguishes the compound from the broader N-aryl-2-phenoxyacetamide class, for which EPX inhibition is not a generally established class-wide property. The compound's activity profile against related peroxidases provides additional differentiation: it exhibits substantially lower inhibitory potency against myeloperoxidase (MPO) in a cellular context (IC50 = 42,000 nM in PMA-stimulated human neutrophils) [1], indicating a degree of selectivity between structurally homologous peroxidase enzymes that may not be present in analogs with different halogenation patterns or phenoxy substituents [3].

Eosinophil Peroxidase EPX Inhibition Peroxidase Inhibitor Screening Inflammation Target Engagement

Physicochemical Property Differentiation: Calculated Density and Lipophilicity Contribution from 4-Ethylphenoxy Moiety

The 4-ethylphenoxy substituent confers distinct physicochemical properties compared to analogs bearing methoxy, unsubstituted phenoxy, or methylphenoxy groups. This moiety contributes to enhanced lipophilicity and potentially improved membrane penetration characteristics, which are relevant for cellular assays and permeability considerations . The calculated density of the target compound is 1.463 g/cm³ [1], providing a baseline physical property metric. The presence of both bromine and chlorine substituents on the aromatic ring influences reactivity, solubility, and biological activity relative to mono-halogenated analogs .

Lipophilicity Optimization Membrane Permeability LogP Prediction Physicochemical Profiling

Synthetic Accessibility and Vendor Purity Benchmarking (≥95% to 98%) for Procurement Comparison

Multiple independent vendors report consistent purity specifications for this compound, with values ranging from 95% to 98% . The reported synthetic yields for analogous compounds in this class range from 60% to 80% using standard condensation methods between 3-bromo-4-chloroaniline and 4-ethylphenol derivatives . While this does not represent a biological activity differentiator, purity consistency across suppliers provides a procurement-relevant benchmark when comparing vendor offerings. The compound is available through multiple commercial channels including AK Scientific, Fluorochem, and MolCore , which supports reliable sourcing compared to analogs that may only be available via single-vendor custom synthesis.

Chemical Procurement Purity Specification Custom Synthesis Sourcing Reliability

Documented Enzyme Target Engagement: EPX Inhibition as a Defined Activity Anchor Versus Uncharacterized Analogs

The target compound's inhibition of human EPX bromination activity (IC50 = 360 nM) was measured using a well-defined biochemical assay with 3-bromo-tyrosine formation as the quantitative endpoint [1][2]. This assay represents a direct, target-specific readout that provides a verifiable activity benchmark absent for many structurally similar N-aryl-2-phenoxyacetamides, which are often described only in broad qualitative terms (e.g., 'antimicrobial potential,' 'anti-inflammatory properties') without specific target identification or quantitative activity data. The compound has been assigned a ChEMBL identifier (CHEMBL4790231) and BindingDB entry (BDBM50554035) [1], ensuring data traceability and enabling integration into systematic compound profiling databases for comparative analysis.

Target Engagement EPX Bromination Assay Peroxidase Profiling Mechanism of Action

Recommended Research Application Scenarios for N-(3-Bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide (CAS 527746-29-8) Based on Quantitative Evidence


EPX (Eosinophil Peroxidase) Inhibitor Screening and Probe Development

This compound is appropriate for inclusion in biochemical screening cascades targeting eosinophil peroxidase (EPX/EPO) inhibition, based on its documented IC50 value of 360 nM in a validated EPX bromination assay [1][2]. The availability of a well-defined assay protocol enables reproducible follow-up studies and SAR expansion around the N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide scaffold. The compound's ~117-fold selectivity window versus cellular MPO (IC50 = 42,000 nM) provides a reference point for assessing peroxidase isoform selectivity within screening panels [1].

Structure-Activity Relationship (SAR) Studies on Halogenated N-Aryl-2-phenoxyacetamides

The compound serves as a defined reference point for SAR investigations exploring the impact of halogen substitution patterns (3-bromo-4-chloro) and phenoxy alkyl substituents (4-ethyl) on biological activity and physicochemical properties. The presence of both bromine and chlorine atoms, combined with the ethyl-substituted phenoxy moiety, creates a distinct chemical space position relative to analogs bearing methoxy, unsubstituted phenoxy, or methylphenoxy groups . Researchers can use this compound to systematically probe the contribution of each structural feature to target engagement, membrane permeability, and metabolic stability.

Chemical Biology Probe for Peroxidase Enzyme Family Profiling

Given the compound's documented activity against EPX (IC50 = 360 nM) and the availability of comparative data for MPO (IC50 = 42,000 nM in cellular context) [1], it is suitable for use in peroxidase family selectivity profiling studies. The compound can be employed alongside known MPO-selective and dual MPO/EPX inhibitors to establish selectivity benchmarks and to investigate differential roles of eosinophil peroxidase versus neutrophil myeloperoxidase in inflammatory disease models. The ChEMBL and BindingDB indexing ensures data can be integrated into broader chemogenomics analyses [1].

Comparative Procurement Evaluation of N-Aryl-2-phenoxyacetamide Screening Compounds

For procurement professionals evaluating multiple N-aryl-2-phenoxyacetamide candidates for compound library acquisition, this compound offers documented purity specifications (95%–98%) across multiple independent vendors , traceable database identifiers (CHEMBL4790231, BDBM50554035) [1], and at least one defined, quantitative biological activity measurement—features that may be absent for structurally similar analogs available only through single-source custom synthesis with unverified biological annotations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.